molecular formula C17H21N3O2S B2905730 Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-66-5

Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2905730
CAS No.: 897470-66-5
M. Wt: 331.43
InChI Key: CZIMCECIKYJYQV-UHFFFAOYSA-N
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Description

“Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43. It is a derivative of benzothiazole, which is a heterocyclic compound that is a common structural unit in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

The synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which are similar to the compound , has been reported . These derivatives were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectral technique . These techniques help in understanding the bonding, functional groups, and overall structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve multi-step procedures . The exact reactions would depend on the specific substituents and functional groups present in the starting materials and the desired end product.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups it contains. For “this compound”, we know that it has a molecular weight of 331.43. Other properties like solubility, melting point, boiling point, etc., are not specified in the retrieved papers.

Mechanism of Action

While the exact mechanism of action of “Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is not specified in the retrieved papers, it’s worth noting that benzothiazole derivatives and piperazine derivatives have a wide range of biological activities . For instance, some act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing new derivatives of “Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” and testing their biological activity. This could lead to the discovery of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

cyclopropyl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-22-13-5-6-14-15(11-13)23-17(18-14)20-9-7-19(8-10-20)16(21)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMCECIKYJYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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